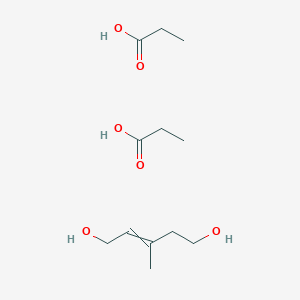
3-Methylpent-2-ene-1,5-diol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpent-2-ene-1,5-diol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.1583 g/mol . It is also known by other names such as 3-Methyl-1,5-pentenediol . This compound features a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fifth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-ene-1,5-diol can be achieved through the dehydration of alcohols. One common method involves the use of an acid catalyst, such as concentrated sulfuric acid or phosphoric acid, to facilitate the removal of water from the alcohol . The reaction typically requires heating the alcohol with the acid catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Methylpent-2-ene-1,5-diol may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methylpent-2-ene-1,5-diol has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylpent-2-ene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bond play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentene, 3-methyl-: A similar compound with a double bond but lacking hydroxyl groups.
3-Methyl-1,5-pentanediol: A saturated analog with hydroxyl groups but no double bond.
Propiedades
Número CAS |
38169-71-0 |
|---|---|
Fórmula molecular |
C12H24O6 |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
3-methylpent-2-ene-1,5-diol;propanoic acid |
InChI |
InChI=1S/C6H12O2.2C3H6O2/c1-6(2-4-7)3-5-8;2*1-2-3(4)5/h2,7-8H,3-5H2,1H3;2*2H2,1H3,(H,4,5) |
Clave InChI |
JYZNBGDQNFPBRX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCC(=O)O.CC(=CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
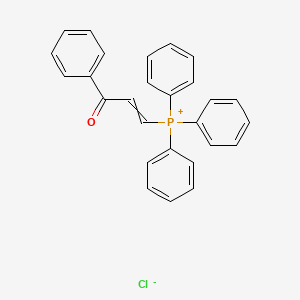
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
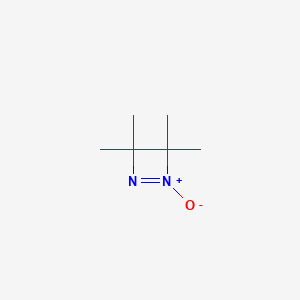
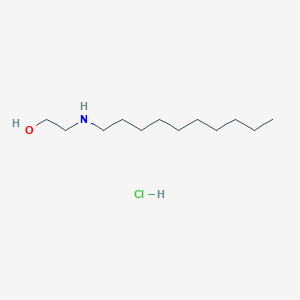

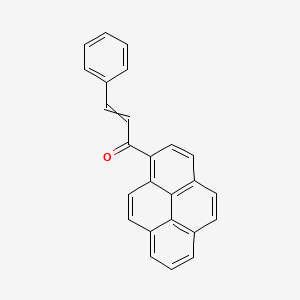
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
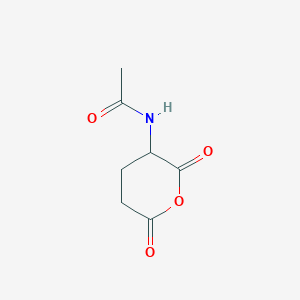
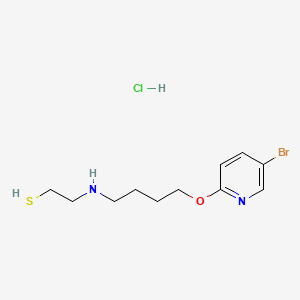
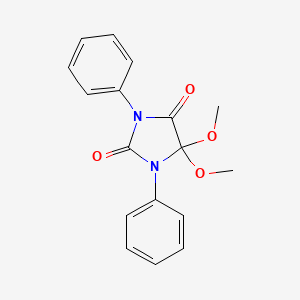

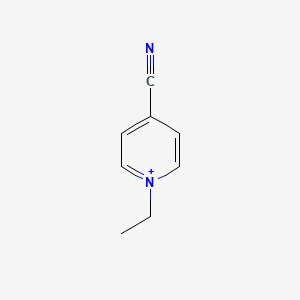
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
